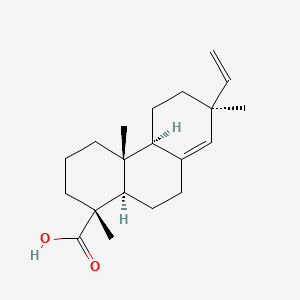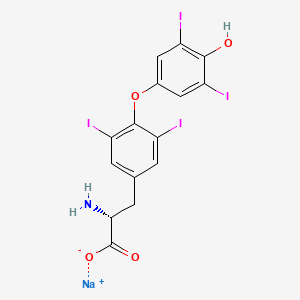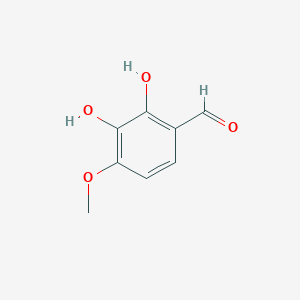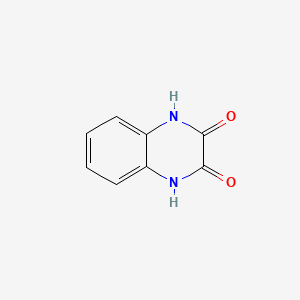
Dibutyl maleate
概要
説明
Dibutyl maleate (DBM) is an organic compound with the formula (CHCO2Bu)2 (Bu = butyl). It is the diester of the unsaturated dicarboxylic acid maleic acid. It is a colorless oily liquid, although impure samples can appear yellow . DBM is used as a comonomer in vinyl and acrylic emulsion polymerization for paints and adhesives. It serves as an additive and intermediate for plastics, pigments, pharmaceuticals, and agricultural products .
Synthesis Analysis
The synthesis of Dibutyl maleate can be achieved by the reaction of maleic acid and n-butanol with SO42-/ Fe2O3-TiO2 as a catalyst. The yield was over 96% when the molar ratio of n-butanol and maleic acid was 4.0:1, reaction time of reflux was 3.0h, and mass of catalyst was 5% of maleic acid .Molecular Structure Analysis
The molecular formula of Dibutyl maleate is C12H20O4. The molecule contains a total of 35 bonds. There are 15 non-H bonds, 3 multiple bonds, 10 rotatable bonds, 3 double bonds, and 2 ester bonds .Chemical Reactions Analysis
Under the action of heat and in the presence of acids or bases, Dibutyl maleate transposes into fumaric acid dialkyl ester .Physical And Chemical Properties Analysis
Dibutyl maleate is a colorless oily liquid with a molecular weight of 228.28 g/mol. It has a density of 0.988 g/mL at 25 °C, a melting point of -85°C, and a boiling point of 281°C .科学的研究の応用
1. Plasticizer for Aqueous Dispersions of Copolymers with Vinyl Acetate Dibutyl maleate is mainly used as a plasticizer for aqueous dispersions of copolymers with vinyl acetate . As a plasticizer, it helps increase the plasticity or fluidity of a material.
Intermediate in Chemical Synthesis
Dibutyl maleate serves as an intermediate in the preparation of other chemical compounds . It can be prepared by the reaction of maleic acid anhydride and 1-butanol in the presence of p-toluenesulfonic acid .
Polyaspartic Technology
With the invention of polyaspartic technology, dibutyl maleate found another use. An amine is reacted with a dialkyl maleate - usually diethyl maleate but also dibutyl maleate may be used- utilizing the Michael addition reaction. The resulting products, polyaspartic esters products are then used in coatings, adhesives, sealants, and elastomers .
Emulsion Polymerization
Dibutyl maleate has applications in emulsion polymerization . Emulsion polymerization is a type of radical polymerization that usually starts with an emulsion incorporating water, monomer, and surfactant.
Production of Inks and Coatings
Dibutyl Maleate is used as an intermediate for the production of inks and coatings . It provides high flexibility, stability to water and ultraviolet light, besides a higher adherence .
Manufacturing of Paints
It is used in the manufacturing of paints to give it high flexibility, stability to water and ultraviolet light, besides a higher adherence . This makes the paints more durable and resistant to environmental conditions.
作用機序
Target of Action
Dibutyl maleate (DBM) is an organic compound and the diester of the unsaturated dicarboxylic acid, maleic acid . It can enhance contact sensitization to certain compounds in mice .
Mode of Action
The mode of action of DBM is largely chemical. It can undergo reactions such as the Michael addition reaction when an amine is reacted with a dialkyl maleate . This reaction is used in the creation of polyaspartic esters, which are used in coatings, adhesives, sealants, and elastomers .
Biochemical Pathways
As a chemical intermediate, DBM is involved in various synthetic pathways. For instance, it is used in the synthesis of copolymers with vinyl acetate . In the presence of heat and acids or bases, DBM can transpose into fumaric acid dialkyl ester .
Pharmacokinetics
Its physical properties such as its boiling point (280 °c), density (099 g·cm −3), and very low solubility in water (017 g·l −1 at 20 °C) can influence its distribution and elimination in the environment .
Result of Action
The primary result of DBM’s action is the formation of other chemical compounds. For example, it is used as an intermediate in the preparation of other chemical compounds . It can also enhance contact sensitization to certain compounds in biological systems .
Action Environment
The action of DBM can be influenced by environmental factors such as temperature and pH. For instance, under the action of heat and in the presence of acids or bases, DBM transposes into fumaric acid dialkyl ester . Its stability, efficacy, and action can thus be influenced by these environmental conditions.
Safety and Hazards
特性
IUPAC Name |
dibutyl (Z)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2/h7-8H,3-6,9-10H2,1-2H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSLOWBPDRZSMB-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C\C(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29014-72-0 | |
| Record name | 2-Butenedioic acid (2Z)-, 1,4-dibutyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29014-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3026724 | |
| Record name | Dibutyl maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Butenedioic acid (2Z)-, 1,4-dibutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Dibutyl maleate | |
CAS RN |
105-76-0 | |
| Record name | Dibutyl maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyl maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIBUTYL MALEATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butenedioic acid (2Z)-, 1,4-dibutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutyl maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyl maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUTYL MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X371TMK9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Dibutyl maleate has the molecular formula C12H20O4 and a molecular weight of 232.28 g/mol.
ANone: Dibutyl maleate can be characterized using several spectroscopic techniques, including:
- Infrared Spectroscopy (IR): IR spectra show characteristic peaks for the ester carbonyl group (C=O) at around 1740 cm-1 and the C-O stretching vibrations around 1100-1300 cm-1. [, , ]
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy can provide detailed information about the structure and environment of the different hydrogen and carbon atoms in dibutyl maleate. [, , ]
A: Dibutyl maleate is commonly used as a plasticizer in various polymer systems, such as poly(vinyl acetate) (PVAc), ethylene-propylene-diene terpolymer (EPDM), and polyethylene (PE). [, , , , ] It enhances flexibility, lowers the glass transition temperature, and improves the processability of these polymers.
A: Studies on dibutyl maleate-ethylene copolymer films revealed that extreme uniaxial orientation significantly affects gas permeability. While cold drawing initially causes a small decrease in permeability, further stretching leads to a substantial decrease and an increase in the activation energy of permeation. [] This suggests a change in the mobility of oriented chain segments in the amorphous regions, affecting the diffusional impedance offered by the crystallites.
ANone: A variety of catalysts have been investigated for dibutyl maleate synthesis, with a focus on improving yield and reaction conditions. These include:
- Acids: Traditional catalysts like p-toluene sulfonic acid, sulfuric acid, and ferric chloride hexahydrate have been utilized. [, ]
- Solid Acid Catalysts: Researchers explored various solid acid catalysts like SO42-/Fe2O3, SO42-/TiO2/La3+, and heteropolyacids supported on mixed metal oxides, aiming for efficient and reusable options. [, , , , , ]
- Ionic Liquids: Ionic liquid [HSO3-pmim]+[HSO4]- emerged as a highly effective catalyst under microwave irradiation, offering excellent stability and reusability. []
A: The selection of catalyst significantly influences the reaction rate, yield, and environmental impact of dibutyl maleate synthesis. For example, solid acid catalysts offer advantages like easy separation, reusability, and reduced waste generation compared to traditional liquid acids. [, , ]
A: Research using Förster resonance energy transfer (FRET) revealed that the presence of gel significantly influences polymer diffusion. In poly(vinyl acetate-co-dibutyl maleate) latex films containing around 50 wt% gel, the apparent diffusion coefficient decreases with increasing annealing time. [] This suggests that the immobile gel nanodomains within the latex particles hinder polymer diffusion.
A: Thermogravimetric analysis demonstrated that incorporating dibutyl maleate units into vinyl acetate copolymer chains enhances their thermal stability. [] This improvement is likely due to the presence of the more thermally stable ester groups in dibutyl maleate.
A: As an industrial chemical, responsible management of dibutyl maleate is crucial. While specific ecotoxicological data might be limited in the provided research, focusing on sustainable production practices, waste minimization, and exploring biodegradable alternatives are essential steps to mitigate potential environmental risks. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(E)-3-[1-[(2,4-dichlorophenyl)methyl]-5-fluoro-3-methylindol-7-yl]-N-(4,5-dichlorothiophen-2-yl)sulfonylprop-2-enamide](/img/structure/B1670365.png)
![N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide](/img/structure/B1670366.png)





